NAN-190

Overview

Description

NAN-190 is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAN-190 typically involves multi-step organic reactions. One common method includes:

Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

Attachment of the 2-methoxyphenyl group: This step often involves nucleophilic substitution reactions where the piperazine nitrogen attacks a 2-methoxyphenyl halide.

Introduction of the phthalimido group: This can be done by reacting the intermediate with phthalic anhydride under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

NAN-190 can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the phthalimido group or reduce any double bonds present.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of NAN-190 involves its interaction with specific molecular targets. These could include:

Receptors: Binding to specific receptors in the body to exert its effects.

Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Pathways: Modulating signaling pathways that control cellular processes.

Comparison with Similar Compounds

Similar Compounds

1-(2-Methoxyphenyl)piperazine: Lacks the phthalimido group but shares the piperazine and methoxyphenyl moieties.

4-(4-(2-Phthalimido)butyl)piperazine: Lacks the methoxyphenyl group but has the phthalimido and piperazine moieties.

Uniqueness

NAN-190 is unique due to the presence of both the methoxyphenyl and phthalimido groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

NAN-190 is a well-characterized compound primarily recognized for its role as a selective antagonist of the serotonin 5-HT1A receptor. This compound has been the subject of numerous studies focusing on its biological activity, particularly in relation to its effects on neurotransmission and potential therapeutic applications in psychiatric disorders.

This compound, an arylpiperazine derivative, has been synthesized and studied extensively for its binding affinity to serotonin receptors. The compound is known to exhibit competitive antagonism at the 5-HT1A receptor, which is crucial for modulating serotonergic signaling in the brain.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 294.39 g/mol |

| Purity | >97% |

| Solubility | Soluble in DMSO |

This compound's primary mechanism of action involves its competitive antagonism at the 5-HT1A receptor. Studies have shown that this compound does not activate the receptor but rather inhibits the action of agonists such as serotonin (5-HT) and 8-OH-DPAT, thereby preventing their physiological effects.

In Vitro Studies

In vitro experiments have demonstrated that this compound shifts the concentration-response curve of 5-HT to the right, indicating competitive inhibition. The Schild analysis revealed a dissociation constant (K) of approximately 1.9 nM, underscoring its potency as an antagonist at this receptor site .

Antidepressant and Anxiolytic Effects

Research indicates that this compound may have potential applications in treating anxiety and depression due to its modulation of serotonergic pathways. For instance, in animal models, this compound has shown effects consistent with anxiolytic activity when administered intrathecally .

Pain Modulation

Recent studies have explored the role of this compound in pain modulation. In a rat model, administration of this compound was linked to alterations in pain perception, suggesting that it may influence nociceptive pathways through its action on serotonin receptors .

Case Study: Effects on Anxiety-Like Behavior

A notable case study involved administering this compound to rats subjected to stress-induced behaviors. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, highlighting its potential therapeutic benefits in anxiety disorders .

Table 2: Comparative Binding Affinity of this compound with Other Compounds

| Compound | Receptor Type | K (nM) |

|---|---|---|

| This compound | 5-HT1A | 1.9 |

| Spiperone | 5-HT1A | 0.8 |

| 8-OH-DPAT | 5-HT1A | 0.3 |

The above table illustrates that while this compound is a potent antagonist, other compounds like spiperone and 8-OH-DPAT exhibit higher affinities for the 5-HT1A receptor.

Properties

IUPAC Name |

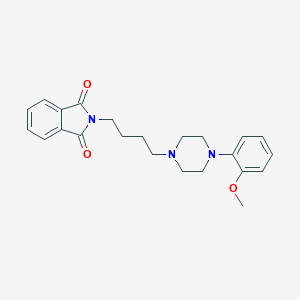

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28/h2-5,8-11H,6-7,12-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDOMIRMMUGQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043813 | |

| Record name | NAN 190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102392-05-2 | |

| Record name | NAN-190 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102392052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAN-190 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQE19CTV54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.